![molecular formula C9H14F3NO4 B15127708 3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino group and subsequent deprotection under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter protein function through covalent modification. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}butanoic acid
- (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}hexanoic acid
Uniqueness
(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid is unique due to its specific structural features, such as the trifluoroethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14F3NO4 |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C9H14F3NO4/c1-3-5(2)6(7(14)15)13-8(16)17-4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
NVBQSEZINIWQIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


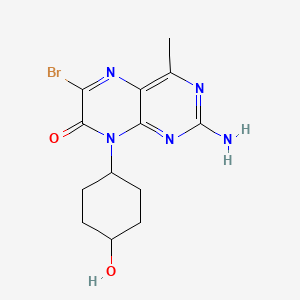
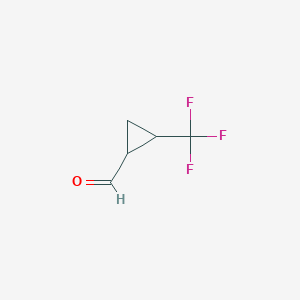

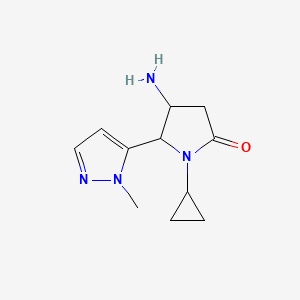
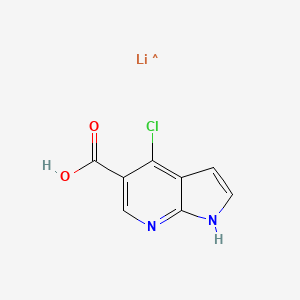
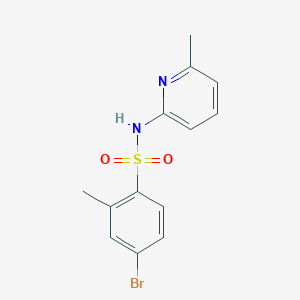
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
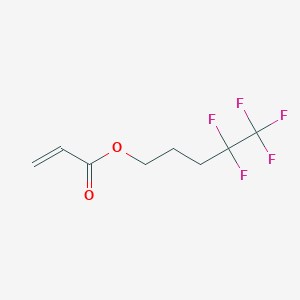

![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)


